Product packaging for beta-Calendic acid(Cat. No.:CAS No. 822-19-5)

beta-Calendic acid

Cat. No.: B3430320
CAS No.: 822-19-5
M. Wt: 278.4 g/mol
InChI Key: DQGMPXYVZZCNDQ-OBWVEWQSSA-N
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Description

beta-Calendic acid is a geometric isomer of calendic acid, a conjugated linolenic acid (CLNA) predominantly found in the seeds of Calendula officinalis (marigold) . As a component of marigold seed oil, it belongs to a class of fatty acids gaining significant interest in life science research for their unique biological activities. Unlike common polyunsaturated fatty acids, its structure features a series of conjugated double bonds (specifically, trans, trans, trans-8,10,12-octadecatrienoic acid), which is critical for its observed physiological effects . This compound is of particular value in oncological and cell biology research. Studies on conjugated linolenic acids, including this compound, have demonstrated promising abilities to inhibit proliferation and induce apoptosis (programmed cell death) in various human cancer cell lines . Research suggests that its mechanism may involve the induction of oxidative stress and activation of the p38 MAPK signaling pathway, leading to programmed cell death . Furthermore, in vitro studies have shown that this compound can suppress the invasive potential of cancer cells, indicating a possible role in inhibiting metastasis . Researchers utilize this compound as a specialized tool to explore the structure-activity relationships of conjugated fatty acids and their multifaceted roles in cellular processes. Its investigation contributes to the broader understanding of how natural compounds can modulate pathways involved in cell survival, proliferation, and migration. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O2 B3430320 beta-Calendic acid CAS No. 822-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8E,10E,12E)-octadeca-8,10,12-trienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-11H,2-5,12-17H2,1H3,(H,19,20)/b7-6+,9-8+,11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGMPXYVZZCNDQ-OBWVEWQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC=CCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/C=C/CCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317144
Record name β-Calendic acid
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URL https://comptox.epa.gov/dashboard/DTXSID501317144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-19-5
Record name β-Calendic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Calendic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence, Distribution, and Genetic Variability of Beta Calendic Acid

Primary Botanical Sources: Calendula officinalis (Pot Marigold) Seed Oil and Other Calendula Species

Beta-calendic acid is a conjugated linolenic acid (CLNA) found in nature, primarily within the seed oil of plant species from the Calendula genus. jst.go.jp The most significant and widely studied source is the pot marigold, Calendula officinalis L., a member of the Asteraceae family native to the Mediterranean region. farmaciajournal.comnih.gov In the seed oil of C. officinalis, this compound (an all-trans isomer, 8E,10E,12E-octadecatrienoic acid) occurs as a minor constituent alongside its more abundant isomer, α-calendic acid (8E,10E,12Z-octadecatrienoic acid). jst.go.jpfarmaciajournal.com Together, these "calendic acids" can constitute a significant portion of the total fatty acids in the seed oil, with some studies reporting levels of over 60%. nih.govresearchgate.net

While C. officinalis is the principal source, other species within the genus also produce these characteristic fatty acids. Research on Calendula arvensis (Field Marigold) has confirmed the presence of calendic acid isomers in its fruit organs, suggesting that the biosynthesis of this compound is a characteristic feature of the Calendula genus. nih.gov The industrial interest in calendula seed oil is largely driven by the high concentration of these conjugated fatty acids. cabidigitallibrary.orgresearchgate.net

Quantitative Variation of this compound within Different Plant Tissues and Developmental Stages

The accumulation of this compound is highly specific to certain plant tissues and developmental phases. The compound is primarily synthesized and stored in the seeds, specifically within the storage lipids (triacylglycerols). nih.govannualreviews.org In contrast, it is generally absent or found in very small quantities in the plant's vegetative organs, such as the leaves and stems. nih.govclinicsearchonline.org

The concentration of calendic acids, including the beta isomer, is closely linked to the maturation process of the seeds. dergipark.org.tr Studies have demonstrated that the percentage of calendic acid increases sharply during seed ripening. researchgate.net This accumulation corresponds with a decrease in the content of its precursor, linoleic acid. researchgate.netclinicsearchonline.org This conversion is facilitated by a specific desaturase enzyme present in the developing seeds that introduces a conjugated double bond system. clinicsearchonline.org The timing of the harvest is therefore a predominant factor influencing the final concentration of calendic acid in the seed oil. dergipark.org.trresearchgate.net

Genotypic and Phenotypic Variability Affecting this compound Content in Calendula Germplasm

The production of this compound is genetically determined, leading to significant quantitative variations among different genotypes and cultivars of Calendula officinalis. nih.govdergipark.org.tr Research comparing various calendula germplasms from around the world has revealed a wide range in the content of calendic acid isomers. dergipark.org.trresearchgate.net For instance, a study of eleven pot marigold genotypes showed that while α-calendic acid was the dominant fatty acid (ranging from 51.4% to 57.6%), the relative proportions of isomers varied between the genetic lines. nih.govd-nb.info

Geographic origin and breeding history also play a crucial role. Studies have noted considerable differences between calendula varieties grown in different countries. For example, oil from Turkish calendula genotypes was reported to have a relatively low content of total calendic acids (including 11.2% β-calendic acid) but a high concentration of linoleic acid. d-nb.info In contrast, an analysis of ten cultivars grown in Poland found an average β-calendic acid content of 5.83% (± 1.94%). farmaciajournal.com This inherent genetic diversity is a key focus for breeding programs aiming to develop marigold genotypes with specific fatty acid profiles for industrial applications. dergipark.org.trresearchgate.netresearchgate.net

Table 1: this compound Content in Different Calendula officinalis Cultivars/Treatments This table presents data compiled from different studies and is for illustrative purposes.

Cultivar/Treatment Group Geographic Origin/Condition This compound (% of total fatty acids) Source
Average of 10 Cultivars Poland 5.83% farmaciajournal.com
Turkish Genotype Turkey 11.2% d-nb.info
Control (No Petal Harvesting) Egypt 9.04% cabidigitallibrary.org

Environmental and Agronomic Factors Influencing this compound Accumulation in Plants

In addition to genetic predisposition, environmental and agronomic factors significantly influence the accumulation and isomeric composition of calendic acid in Calendula seeds. dergipark.org.tr Climatic conditions, such as temperature and precipitation during seed maturation, can affect the enzymatic activity responsible for fatty acid biosynthesis. farmaciajournal.comcabidigitallibrary.org Some research suggests that crops grown in warmer, drier climates may produce a higher proportion of β-calendic acid, whereas cooler, wetter conditions tend to favor the accumulation of α-calendic acid. farmaciajournal.com

Table 2: Effect of Petal Harvesting on this compound Content in C. officinalis Seed Oil Data from a study conducted in Egypt.

Treatment This compound (% of total fatty acids) Alpha-Calendic Acid (% of total fatty acids) Total Calendic Acid (% of total fatty acids) Source
Petal Harvesting 6.02% 39.93% 45.95% cabidigitallibrary.org

Minor Presence or Absence in Other Natural Biological Matrices

While this compound is a hallmark compound of the Calendula genus, its presence in other plants is exceptionally rare. Many other plant species produce different isomers of conjugated linolenic acids (CLNAs). jst.go.jp For example, pomegranate seed oil is rich in punicic acid, tung oil contains eleostearic acid, and jacaranda seed oil has jacaric acid. jst.go.jp These compounds differ from calendic acid in the geometry and position of their conjugated double bonds. jst.go.jp

The primary exception to the exclusivity of calendic acid to the Calendula genus is its reported isolation from Millettia usaramensis, a plant belonging to the Leguminosae family. medchemexpress.com However, Calendula officinalis remains the most concentrated and commercially relevant natural source of both alpha- and this compound. jst.go.jpnih.gov

Biosynthesis and Enzymatic Pathways of Beta Calendic Acid

Identification of Precursors in Plant Systems: Linoleic Acid and Alpha-Calendic Acid

The primary precursor for the synthesis of calendic acid is linoleic acid (18:2Δ9cis,12cis). nih.govresearchgate.netdergipark.org.tr This common polyunsaturated fatty acid undergoes a transformation catalyzed by a specific type of enzyme to form the conjugated double bond system characteristic of calendic acid. researchgate.netwikipedia.org Studies have shown that when developing seeds of Calendula officinalis are supplied with labeled linoleic acid, the label is incorporated into calendic acid. rsc.org

Furthermore, statistical analysis of the fatty acid composition in pot marigold seeds suggests that linoleic acid is the main precursor of α-calendic acid. farmaciajournal.com Subsequently, α-calendic acid is believed to be a precursor to β-calendic acid through an isomerization reaction. farmaciajournal.com While oleic acid can also be a precursor, it must first be desaturated to linoleic acid. rsc.org Experiments have indicated that linolenic acid is not directly incorporated into calendic acid. rsc.org

Role of Fatty Acid Desaturase (FAD2)-Related Enzymes in Conjugated Double Bond Formation

The formation of the conjugated double bonds in calendic acid is catalyzed by a class of enzymes related to the Δ12-oleic-acid desaturase (FAD2) family. nih.govresearchgate.net Unlike typical FAD2 enzymes that introduce a double bond at the Δ12 position, these specialized enzymes, often termed "fatty acid conjugases," act on an existing double bond. nih.govpsu.edu In the case of calendic acid, the enzyme modifies the Δ9-double bond of linoleic acid to create a conjugated trans-Δ8, trans-Δ10 double bond system. nih.govresearchgate.net This catalytic activity represents a significant functional divergence within the FAD2 enzyme family. nih.govresearchgate.net

Characterization of Specific Fatty Acid Conjugases (e.g., CoFADX-1, CoFADX-2)

Researchers have identified and characterized specific fatty acid conjugases from Calendula officinalis involved in calendic acid synthesis. Through cDNA library screening of developing seeds, two closely related FAD2-like enzymes, designated CoFADX-1 and CoFADX-2, were discovered. nih.govresearchgate.net The amino acid sequences of these enzymes share approximately 40-50% identity with other FAD2 and FAD2-related enzymes. nih.govresearchgate.net

Expression of either CoFADX-1 or CoFADX-2 in host organisms like somatic soybean embryos or the yeast Saccharomyces cerevisiae resulted in the production of calendic acid, particularly when linoleic acid was provided as a substrate. nih.govresearchgate.netresearchgate.net In soybean embryos expressing CoFADX-2, calendic acid accumulation reached as high as 22% of the total fatty acids. nih.govresearchgate.net Another fatty acid conjugase, CoFAC2, has also been identified and shown to convert the Δ9 double bond of linoleic acid into conjugated double bonds at the Δ8 and Δ10 positions when expressed in yeast. nih.gov

EnzymeSource OrganismFunctionReference
CoFADX-1 Calendula officinalisConverts linoleic acid to calendic acid. nih.govresearchgate.net
CoFADX-2 Calendula officinalisConverts linoleic acid to calendic acid. nih.govresearchgate.net
CoFAC2 Calendula officinalisConverts the Δ9 double bond of linoleic acid to conjugated Δ8, Δ10 double bonds. nih.gov

Regiospecificity and Stereospecificity of Enzymatic Conversions (e.g., modification of Δ9 double bond)

The enzymatic conversion of linoleic acid to calendic acid exhibits remarkable regiospecificity and stereospecificity. The FAD2-related conjugases from Calendula officinalis specifically target the Δ9 double bond of linoleic acid for modification. nih.govresearchgate.net This is an unusual characteristic, as most FAD2-related enzymes act on the Δ12 double bond. nih.govebi.ac.uk

The reaction involves the removal of hydrogen atoms from the C-8 and C-11 positions flanking the Δ9 double bond. rsc.org This leads to the formation of conjugated trans-Δ8 and trans-Δ10 double bonds, resulting in the specific isomer (8E,10E,12Z)-octadecatrienoic acid, also known as α-calendic acid. nih.govrsc.org Isotope-labeling experiments have confirmed that the conversion involves the loss of hydrogen from the C-8 and C-11 positions of linoleic acid, without the loss of hydrogens at the C-9, C-10, C-12, or C-13 positions. rsc.org

Mechanisms of Biosynthesis and Isomerization from Alpha-Calendic Acid to Beta-Calendic Acid

The biosynthesis of α-calendic acid from linoleic acid is catalyzed by a (1,4)-desaturase, a type of fatty acid conjugase. researchgate.net This enzyme abstracts hydrogen atoms from the C-8 and C-11 positions of linoleic acid. rsc.org

This compound (8E,10E,12E-octadecatrienoic acid) is an all-trans isomer of calendic acid. wikipedia.orgcabidigitallibrary.org Statistical analysis has shown a significant negative correlation between the amounts of α-calendic acid and β-calendic acid in pot marigold seeds, suggesting that β-calendic acid is synthesized from α-calendic acid. farmaciajournal.com This conversion is believed to be an isomerization reaction at the Δ12 position of the fatty acid chain. farmaciajournal.com While both α- and β-calendic acids have been shown to possess anti-cancer properties in vitro, they may act through different signaling pathways. dergipark.org.trscispace.com

Genetic Regulation of Biosynthetic Gene Expression and Enzyme Activity in Plant Development

The expression of the genes encoding the fatty acid conjugases responsible for calendic acid synthesis is tightly regulated during plant development. In Calendula officinalis, the expression of genes for CoFADX-1 and CoFADX-2 is detected in developing seeds. researchgate.net The levels of calendic acid can vary between different genotypes of marigold, which may be due to differences in the expression or activity of the biosynthetic enzymes. dergipark.org.tr

Environmental factors also play a role in regulating enzyme activity and, consequently, calendic acid content. For instance, lower average temperatures and higher precipitation during seed maturation have been correlated with larger amounts of α-calendic acid in pot marigold seeds. farmaciajournal.com This suggests that climatic conditions can influence the enzymatic activity involved in the biosynthesis of these conjugated fatty acids. farmaciajournal.com Furthermore, the content of calendic acid can differ at various stages of plant development, indicating that the regulation of these biosynthetic pathways is a dynamic process. dergipark.org.tr

Comparative Analysis of Conjugase Enzymes Across Different CLNA-Producing Plants

Fatty acid conjugases are a diverse group of enzymes found in various plant species that produce conjugated linolenic acids (CLNAs). While they all belong to the FAD2 family, they exhibit distinct specificities, leading to the synthesis of different CLNA isomers. cabidigitallibrary.orgdcu.ie

For example, the conjugase from Calendula officinalis modifies the Δ9 double bond of linoleic acid to produce calendic acid. nih.govresearchgate.net In contrast, conjugases from plants like bitter melon (Momordica charantia) and pomegranate (Punica granatum) act on the Δ12 double bond of linoleic or α-linolenic acid to produce α-eleostearic acid and punicic acid, respectively. psu.educabidigitallibrary.org Each plant species that produces a specific CLNA isomer possesses a unique conjugase enzyme that directs the synthesis of that particular isomer. cabidigitallibrary.orgscielo.br

The amino acid sequences of these various conjugases show a degree of similarity, typically sharing 40-50% identity with each other and with standard FAD2 desaturases. nih.govresearchgate.net This sequence divergence is responsible for the functional diversity observed in this enzyme family, allowing for the production of a wide array of unusual fatty acids in the plant kingdom. nih.govresearchgate.net

Plant SpeciesCLNA ProducedEnzyme SpecificityReference
Calendula officinalis (Pot Marigold)Calendic acidModifies Δ9 double bond of linoleic acid nih.govcabidigitallibrary.org
Momordica charantia (Bitter Melon)α-Eleostearic acidConverts α-linolenic acid cabidigitallibrary.org
Punica granatum (Pomegranate)Punicic acidConverts α-linolenic acid cabidigitallibrary.org
Catalpa ovata (Catalpa)Catalpic acidConverts α-linolenic acid cabidigitallibrary.org
Jacaranda mimosifolia (Jacaranda)Jacaric acidConverts α-linolenic acid cabidigitallibrary.org

Heterologous Production and Metabolic Engineering of Beta Calendic Acid

Strategies for Recombinant Production in Microbial Systems

Microbial systems, particularly yeasts, offer several advantages for producing unusual fatty acids, including rapid growth cycles, amenability to genetic modification, and cultivation in controlled fermenters. researchgate.netnih.gov

The primary strategy for engineering yeast to produce calendic acid involves the heterologous expression of the key enzyme responsible for its synthesis. Researchers have successfully isolated and cloned cDNAs for FAD2-like enzymes from Calendula officinalis, designated CoFADX-1 and CoFADX-2 (also referred to as CoFac2), which act as fatty acid conjugases. nih.govresearchgate.netcore.ac.uk These enzymes convert endogenous linoleic acid into calendic acid. nih.govcore.ac.uk

Expression of these Calendula conjugases in common yeast hosts has demonstrated the feasibility of this approach:

Saccharomyces cerevisiae : When engineered to express either CoFADX-1 or CoFADX-2, S. cerevisiae cells were able to produce calendic acid, but this required the addition of exogenous linoleic acid to the culture medium. nih.govresearchgate.net

Schizosaccharomyces pombe : This fission yeast has also been successfully engineered as a host for calendic acid production. nih.govresearchgate.net Metabolic engineering efforts have focused on creating strains that can synthesize the precursor, linoleic acid, endogenously, thereby eliminating the need for expensive substrate feeding. nih.gov

These studies establish yeast as a viable chassis for recombinant calendic acid production, setting the stage for further optimization.

A significant advancement in the microbial production of calendic acid is the co-expression of multiple enzymes to create a complete biosynthetic pathway from a simple carbon source. To bypass the need for linoleic acid supplementation, a crucial strategy involves co-expressing the C. officinalis fatty acid conjugase (CoFADX) with a fatty acid desaturase (FAD2). nih.gov

A notable example is the co-expression of either CoFADX-1 or CoFADX-2 from C. officinalis with a ∆12-desaturase (FAD2) from pomegranate (Punica granatum, PgFAD2) in the fission yeast Schizosaccharomyces pombe. nih.govresearchgate.net The PgFAD2 enzyme converts oleic acid, a common fatty acid in yeast, into linoleic acid. The newly synthesized linoleic acid then serves as a substrate for the co-expressed calendic acid synthase (CoFADX), resulting in a recombinant yeast strain capable of de novo calendic acid synthesis without external substrate feeding. nih.govacs.org This multi-gene engineering approach is fundamental to developing an economically viable fermentation process.

For the engineered Schizosaccharomyces pombe strain co-expressing PgFAD2 and CoFADX-2, a key optimization was temperature. nih.gov Cultivating the recombinant strain at a reduced temperature of 16°C for 72 hours resulted in the highest reported yields. researchgate.netnih.govresearchgate.net This suggests that lower temperatures may enhance protein folding, stability, or membrane fluidity, which are critical for the function of these membrane-bound desaturases and conjugases. Further analyses of these strains revealed that calendic acid accumulated primarily as free fatty acids and was associated with the downregulation of the lcf1 gene, which encodes a long-chain fatty acyl-CoA synthetase. nih.govacs.org

Table 1: Optimized Production of Calendic Acid in Engineered Schizosaccharomyces pombe
Engineered StrainKey Expressed GenesOptimal Culture ConditionsMax. Titer (mg/L)Max. Accumulation (mg/g DCW)Reference
Recombinant S. pombePgFAD2 + CoFADX-216°C for 72 hours4.43.7 nih.gov
DCW: Dry Cell Weight

Production in Transgenic Plant Systems (e.g., Somatic Soybean Embryos, Arabidopsis thaliana)

The transfer of calendic acid biosynthetic genes into established oilseed crops is an alternative strategy aimed at large-scale agricultural production. psu.edu Transgenic approaches have focused on expressing the Calendula fatty acid conjugase in plants that naturally produce high levels of the linoleic acid precursor.

Expression of the C. officinalis conjugases, CoFADX-1 and CoFADX-2, has yielded significant levels of calendic acid in several plant systems:

Somatic Soybean Embryos : Engineering somatic soybean embryos to express CoFADX-2 resulted in the accumulation of calendic acid up to 22% (w/w) of the total fatty acids. nih.govcapes.gov.br Expression of CoFADX-1 also led to calendic acid production. researchgate.net

Arabidopsis thaliana : When the same transgene from C. officinalis was expressed in Arabidopsis seeds, it also resulted in the production of calendic acid, although at slightly lower levels than in soybean embryos. psu.edu

These results confirm that the fatty acid conjugase from Calendula is sufficient to divert a significant portion of the fatty acid metabolic flux towards calendic acid synthesis in transgenic plant seeds. aocs.org

Table 2: Calendic Acid Accumulation in Transgenic Plant Systems
Host SystemExpressed GeneCalendic Acid Content (% of Total Fatty Acids)Reference
Somatic Soybean EmbryosCoFADX-2up to 22% nih.govcapes.gov.br
Somatic Soybean EmbryosCoFADX-1Not specified researchgate.net
Arabidopsis thaliana SeedsC. officinalis conjugase~20% psu.edu

Challenges and Future Directions in Sustainable and Scalable Bioproduction

Despite promising results, several challenges must be addressed to achieve commercially viable production of beta-calendic acid through biotechnology. A primary issue in transgenic plants is the inefficient incorporation of the novel fatty acid into the final storage lipid, triacylglycerol (TAG). psu.edu In engineered soybean and Arabidopsis, a significant amount of calendic acid accumulates in membrane phospholipids (B1166683), particularly phosphatidylcholine, which can negatively impact seed viability and germination. nih.govpsu.edu In contrast, plants that naturally produce conjugated fatty acids almost exclusively sequester them in TAG. psu.edu

Future research will likely focus on:

Improving Acyl-CoA Flux : Enhancing the channeling of calendic acid from phospholipids into the acyl-CoA pool for TAG synthesis is critical. This could be achieved by co-expressing enzymes with specificity for conjugated fatty acids, such as certain isoforms of lysophosphatidylcholine (B164491) acyltransferase (LPCAT) or phospholipase A2 and long-chain fatty acyl-CoA synthetase (LACS). nih.govmdpi.com

Targeting Acyltransferases : The co-expression of diacylglycerol acyltransferase (DGAT) or phospholipid:diacylglycerol acyltransferase (PDAT) enzymes that can efficiently transfer calendic acid to the glycerol (B35011) backbone may increase its accumulation in TAG. nih.govannualreviews.org

Host and Process Optimization : For microbial systems, further optimization of strains and fermentation processes is needed to increase titers and productivity to industrially relevant levels. nih.gov This includes overcoming issues like product toxicity that can limit cell growth at high concentrations of calendic acid. researchgate.netmdpi.com

Addressing these metabolic bottlenecks is essential for developing a sustainable and scalable bioproduction platform for this compound, which holds potential for various industrial applications. nih.govscience.gov

Advanced Analytical Methodologies and Structural Elucidation of Beta Calendic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating and quantifying beta-calendic acid from complex lipid mixtures. Both gas and liquid chromatography techniques are employed, each offering distinct advantages for the analysis of this fatty acid.

Gas chromatography, particularly when coupled with mass spectrometry, is a powerful technique for the analysis of fatty acids. For GC analysis, fatty acids are typically converted into their more volatile fatty acid methyl esters (FAMEs). restek.com This derivatization process increases their volatility and thermal stability, making them suitable for GC analysis. restek.com High-resolution capillary GC columns are capable of separating complex mixtures containing numerous FAMEs. nih.gov

GC-MS combines the separation capabilities of GC with the identification power of mass spectrometry. nih.gov While electron ionization (EI) is a common technique, it can cause extensive fragmentation of FAMEs, leading to complex spectra with many low-mass ions. shimadzu.com

The separation of FAME isomers, including the geometric isomers of CLNA like this compound, is often achieved using polar capillary columns. The choice of a polar stationary phase is crucial as it allows for the separation of FAMEs based on differences in polarity, which is influenced by the position and configuration of double bonds. researchgate.net

Retention time is a critical parameter in GC analysis. Under specific and controlled conditions, the retention time of a compound is highly reproducible. researchgate.net By comparing the retention times of unknown peaks to those of known standards, analysts can tentatively identify the fatty acids present in a sample. However, for complex mixtures with many isomers, co-elution can occur, making definitive identification based solely on retention time challenging.

Analytical Consideration Description Relevance to this compound
Derivatization to FAMEs Conversion of fatty acids to fatty acid methyl esters to increase volatility for GC analysis. restek.comEssential prerequisite for the analysis of this compound by GC.
Polar Capillary Columns GC columns with a polar stationary phase that separates compounds based on polarity. researchgate.netEnables the separation of this compound FAME from other CLNA and fatty acid isomers.
Retention Time Locking (RTL) A technique to ensure excellent reproducibility and comparability of absolute retention times across different analyses and instruments. researchgate.netImproves the reliability of identifying this compound based on its retention time.
Equivalent Chain Lengths (ECL) A relative retention index system used to compare and predict retention times based on structural features. researchgate.netAids in the tentative identification of this compound by comparing its ECL value to known values.

To overcome the limitations of identifying positional and geometric isomers by GC-MS of FAMEs, derivatization to 4,4-dimethyloxazoline (DMOX) derivatives is a valuable technique. researchgate.net When subjected to electron ionization mass spectrometry, DMOX derivatives produce characteristic fragmentation patterns that allow for the precise determination of double bond positions within the fatty acid chain. researchgate.net

The mass spectra of DMOX derivatives show a series of ions that are indicative of the fatty acid's structure. The location of the double bonds can be deduced from the gaps and specific ions present in the spectrum. researchgate.net While the interpretation of these spectra can sometimes be complex, they often provide a distinct "fingerprint" for each isomer. researchgate.net

Derivatization Method Principle of Fragmentation Analysis Application to this compound
DMOX Derivatization DMOX derivatives produce characteristic fragmentation patterns under EI-MS, allowing for the localization of double bonds. researchgate.netEnables the definitive structural elucidation of this compound by determining the precise positions of its conjugated double bonds.
Picolinyl Esters Another derivatization method that can provide structural information through mass spectrometric fragmentation. nih.govOffers an alternative to DMOX derivatives for the structural characterization of fatty acids like this compound.

High-performance liquid chromatography offers a powerful alternative and complementary approach to GC for the analysis of fatty acids and triglycerides. When coupled with high-resolution mass spectrometry, it provides a highly sensitive and specific method for lipid analysis.

Silver ion high-performance liquid chromatography (Ag+-HPLC) is a specialized technique that excels at separating isomers of conjugated fatty acids. nih.govtaylorfrancis.com The separation mechanism is based on the interaction between the silver ions incorporated into the stationary phase and the π-electrons of the double bonds in the fatty acids. aocs.org This interaction is influenced by the number, position, and geometry (cis/trans) of the double bonds, allowing for the separation of closely related isomers that are difficult to resolve by other methods. nih.gov

Ag+-HPLC has been successfully applied to separate complex mixtures of conjugated linoleic acid (CLA) and conjugated linolenic acid (CLNA) isomers. nih.govresearchgate.net This technique can separate CLA isomers into groups based on their trans,trans, cis,trans/trans,cis, and cis,cis configurations. nih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) is widely used for the analysis of intact triglycerides. youngin.comaocs.org In RP-HPLC, separation is based on the hydrophobicity of the molecules. The retention time of a triglyceride is influenced by its total number of carbon atoms and the number of double bonds in its fatty acid chains. aocs.org Each double bond reduces the effective chain length, leading to shorter retention times. aocs.org

RP-HPLC can be used to separate triglycerides containing different CLNA isomers, including this compound. mdpi.comresearchgate.net The elution order of triglycerides containing various CLNA isomers has been established, with the retention time increasing in the following order for several common isomers: punicic < jacaric < catalpic < α-eleostearic < calendic < β-eleostearic acid-containing triglycerides. mdpi.comresearchgate.net This allows for the differentiation of complex triglyceride mixtures based on their CLNA composition. mdpi.comresearchgate.net The use of diode array detection (DAD) and mass spectrometric (MS) detection further enhances the identification capabilities of this method. mdpi.comresearchgate.net

HPLC Technique Separation Principle Application to this compound Analysis
Silver Ion HPLC (Ag+-HPLC) Interaction between silver ions on the stationary phase and the π-electrons of the double bonds. aocs.orgSeparation of this compound from other CLNA isomers based on the geometry and position of the conjugated double bonds. nih.govresearchgate.net
Reversed-Phase HPLC (RP-HPLC) Separation based on the hydrophobicity of the triglyceride molecules, influenced by carbon number and degree of unsaturation. aocs.orgAnalysis of intact triglycerides containing this compound, allowing for the differentiation of various triglyceride species. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR/MS)

Spectroscopic Techniques for Confirmation of Conjugation and Isomeric Configuration

The structural elucidation of this compound, particularly the confirmation of its conjugated triene system and specific isomeric configuration, relies on a combination of advanced spectroscopic methodologies. These techniques provide critical information about the electronic and vibrational states of the molecule, which are directly influenced by its unique arrangement of double bonds.

Ultraviolet (UV) Spectroscopy for Characteristic Triene Absorption Peaks

Ultraviolet (UV) spectroscopy is a primary tool for identifying and characterizing conjugated π-electron systems. Molecules containing conjugated double bonds absorb UV light, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals decreases as the extent of conjugation increases, resulting in absorption at longer wavelengths (λmax).

This compound, with its conjugated triene system, exhibits characteristic absorption peaks in the UV spectrum that distinguish it from non-conjugated fatty acids. The presence of three conjugated double bonds in calendic acid isomers results in a distinctive UV-DAD (Diode-Array Detector) spectrum with maximum absorption wavelengths (λmax) observed at approximately 262, 270, and 282 nm. nih.gov This pattern of multiple, well-defined peaks is a hallmark of conjugated trienes. In contrast, isolated double bonds absorb at much shorter wavelengths, typically in the far UV region (~170 nm), which is less accessible by standard spectrophotometers. libretexts.org The specific λmax values and the shape of the absorption band are sensitive to the specific geometry (cis/trans) of the double bonds and the solvent used for analysis.

Table 1: Characteristic UV Absorption Data for Conjugated Polyenes
Compound/SystemNumber of Conjugated Double BondsTypical λmax (nm)
Isolated Diene2 (non-conjugated)~170-185
Buta-1,3-diene2217 docbrown.info
1,3,5-Hexatriene3258 libretexts.org
Calendic Acid Isomers3262, 270, 282 nih.gov
Beta-carotene11~450-500 docbrown.infolibretexts.org

Infrared (IR) Spectroscopy for Conjugated Systems

Infrared (IR) spectroscopy provides valuable information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the context of this compound, IR spectroscopy is particularly useful for confirming the presence of its carboxylic acid group and providing evidence of its conjugated double bond system.

The effect of conjugation is observable in the stretching frequencies of both the carbon-carbon double bonds (C=C) and the carbonyl group (C=O) of the carboxylic acid.

C=C Stretching: For an isolated C=C double bond, the stretching vibration typically appears in the region of 1640-1680 cm⁻¹. In conjugated systems, this peak is shifted to a lower frequency (wavenumber), generally appearing around 1600-1640 cm⁻¹, and its intensity increases. youtube.com The conjugated triene system of this compound would be expected to show C=C stretching absorptions in this lower frequency range.

C=O Stretching: The carbonyl group of a saturated aliphatic carboxylic acid shows a strong absorption band around 1760-1690 cm⁻¹. libretexts.org Conjugation with a C=C double bond lowers the frequency of the C=O stretch due to resonance, which delocalizes the π electrons and slightly weakens the carbonyl double bond. For α,β-unsaturated carboxylic acids, this peak typically shifts to 1730-1715 cm⁻¹. The extended conjugation in this compound would contribute to a C=O stretching frequency in the lower end of the expected range for unsaturated acids.

Additionally, the IR spectrum of this compound would feature a very broad O-H stretching band from the carboxylic acid group, typically in the 3300-2500 cm⁻¹ region, and C-O stretching vibrations between 1320-1210 cm⁻¹. libretexts.org

Table 2: Effect of Conjugation on IR Absorption Frequencies
Vibrational ModeNon-Conjugated System (cm⁻¹)Conjugated System (cm⁻¹)
C=C Stretch (Alkene)1680-16401640-1600 youtube.com
C=O Stretch (Carboxylic Acid)1760-1690 libretexts.org1730-1685 (α,β-unsaturated) libretexts.org

Challenges in the Separation and Identification of Geometric and Positional Isomers

The analysis of this compound is significantly complicated by the existence of numerous geometric (cis/trans or E/Z) and positional isomers of conjugated octadecatrienoic acids. These isomers often coexist in natural sources and possess very similar physicochemical properties, making their separation and individual identification a considerable analytical challenge.

This compound is the all-trans (8E,10E,12E) isomer. researchgate.net However, other isomers such as alpha-calendic acid (8E,10E,12Z), jacaric acid (8Z,10E,12Z), alpha-eleostearic acid (9Z,11E,13E), beta-eleostearic acid (9E,11E,13E), and punicic acid (9Z,11E,13Z) are structurally very similar. researchgate.netbsu.edu.ru The key challenges include:

Similar Polarity and Molecular Weight: All C18:3 isomers have the same molecular formula (C₁₈H₃₀O₂) and weight, and their polarities are very close, which makes separation by traditional chromatographic techniques difficult. nih.gov

Co-elution: In chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), isomers can have very similar retention times, leading to co-elution and overlapping peaks. This makes accurate quantification and identification problematic. For instance, separating cis and trans geometric isomers often requires specialized, highly polar GC columns, such as those based on ionic liquids, to achieve baseline separation. mdpi.com

Spectroscopic Ambiguity: While UV spectroscopy can confirm the presence of a conjugated triene, the spectra of different geometric isomers can be very similar, often differing only subtly in their λmax values and fine structure. This makes unambiguous identification based on UV data alone difficult. bsu.edu.ru

Advanced analytical strategies are necessary to overcome these challenges. Reversed-phase HPLC (RP-HPLC) has been shown to differentiate triglycerides containing various conjugated octadecatrienoic acid isomers. The elution sequence is highly dependent on the specific geometry of the double bonds; for instance, a study demonstrated the elution order of several isomers, including calendic acid, proving that differentiation is possible with careful method optimization. bsu.edu.ru Combining chromatographic separation with mass spectrometry (GC-MS or LC-MS) provides molecular weight information and fragmentation patterns that can aid in distinguishing between isomers.

Table 3: Common Isomers of Conjugated Octadecatrienoic Acid (C18:3)
Compound NameStructure (Position and Geometry of Double Bonds)
This compound8E, 10E, 12E researchgate.net
Alpha-Calendic acid8E, 10E, 12Z researchgate.net
Jacaric acid8Z, 10E, 12Z researchgate.net
Alpha-Eleostearic acid9Z, 11E, 13E researchgate.net
Beta-Eleostearic acid9E, 11E, 13E researchgate.net
Punicic acid9Z, 11E, 13Z researchgate.net
Catalpic acid9E, 11E, 13Z bsu.edu.ru

Metabolism and Incorporation of Beta Calendic Acid in Model Organisms

Metabolic Pathways in Non-Human In Vivo Models (e.g., Rodents, Laying Hens)

In vivo studies have demonstrated that conjugated linolenic acids, including beta-calendic acid, are well-absorbed and metabolized by animals. researchgate.netscielo.br The primary metabolic pathway for CLNAs in rodents involves the conversion to conjugated linoleic acid (CLA). scielo.br This bioconversion is a crucial first step that determines the subsequent metabolic fate of the ingested calendic acid. For instance, studies on isomers like α-eleostearic acid (α-ESA) and punicic acid, which share structural similarities with calendic acid, show they are detected in rodent tissues along with their primary metabolite, cis-9, trans-11-CLA (rumenic acid). scielo.br This suggests a common metabolic route for CLNAs where they are first converted to CLA before further metabolism.

In laying hens, dietary CLNAs are also effectively absorbed and incorporated into tissues and egg yolks. nih.govresearchgate.net A study involving a diet containing various CLNA isomers, including a small amount of β-calendic acid, showed that these fatty acids significantly altered the lipid composition of hen tissues and eggs. nih.govresearchgate.net The metabolic machinery in hens, similar to rodents, is capable of processing these conjugated fatty acids.

Conversion to Other Conjugated Fatty Acids (e.g., Conjugated Linoleic Acid isomers)

A significant metabolic event for this compound and other CLNAs is their conversion to isomers of conjugated linoleic acid (CLA). scielo.br It is proposed that a ∆13-reductase activity found in animal tissues is responsible for the conversion of certain CLNAs into CLA. researchgate.net Studies have consistently shown that when rodents are fed diets containing various CLNA isomers, cis-9, trans-11-CLA (rumenic acid) is detected in significant amounts in tissues like the liver, adipose tissue, heart, and kidney. scielo.brresearchgate.net This conversion suggests that many of the biological effects observed after CLNA consumption may be attributable to the resulting CLA. scielo.br

In one study, mice fed diets containing α-eleostearic acid and punicic acid showed significant accumulation of rumenic acid in their tissues, indicating an active conversion pathway. researchgate.net While direct studies quantifying the conversion rate of pure this compound are less common, the general consensus is that it follows this conversion pathway to CLA, similar to other CLNAs. scielo.brscielo.br

Pathways of Elongation and Desaturation of this compound

Once converted to CLA, the metabolites of this compound can enter pathways for elongation and desaturation, similar to those for linoleic and α-linolenic acid. scielo.br These enzymatic processes, involving elongase and desaturase enzymes, can further transform the newly formed CLA into longer-chain conjugated fatty acids. scielo.brscielo.br For example, CLA isomers can compete with linoleic and linolenic acids for the same Δ6-, Δ5-, and Δ4-desaturase and elongase enzymes, potentially being converted into conjugated 20- and 22-carbon polyunsaturated fatty acids. scielo.brscielo.br The metabolism of CLNA isomers cis-9, trans-11, cis-15-18:3 and cis-9, trans-13, cis-15-18:3 has been shown to lead to the formation of conjugated eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), respectively. scielo.br

Tissue-Specific Incorporation and Distribution into Lipid Fractions (e.g., Triacylglycerols, Phospholipids)

Following absorption and metabolism, this compound and its metabolites are distributed and incorporated into various tissues in a specific manner. Studies in rodents and laying hens show that the fatty acid composition of tissues such as the liver, heart, muscle, and adipose tissue is significantly affected by dietary CLNA intake. nih.govresearchgate.netnih.gov

In rodents, CLNA metabolites are found in the liver, kidney, heart, adipose tissue, spleen, and intestine. scielo.br In laying hens, a diet containing punicic acid and other CLNAs led to the incorporation of these fatty acids and their metabolite, rumenic acid, into the triacylglycerol (TG) and phospholipid (PL) fractions of tissues and egg yolk. nih.govresearchgate.net Notably, while the essential fatty acid DHA was almost exclusively found in the PL fraction, the CLNA punicic acid and its metabolite rumenic acid were preferentially distributed in the TG fraction of the egg yolk. researchgate.net Similarly, in the tissues of the hens themselves, palmitic acid, oleic acid, and linoleic acid were major components of both TG and PL fractions, while stearic acid and long-chain PUFAs were more significant in the PL fraction. nih.gov

Table 1: Fatty Acid Composition of Triacylglycerol (TG) and Phospholipid (PL) Fractions in Hen Liver after a 26-Week CLNA-Rich Diet Data adapted from a study on laying hens fed a diet containing flaxseeds and pomegranate seed oil, rich in α-linolenic acid and punicic acid, respectively. nih.gov

Fatty Acid TG Fraction (%) PL Fraction (%)
Palmitic acid (C16:0) 24.3 20.3
Stearic acid (C18:0) 4.5 13.8
Oleic acid (C18:1n-9) 38.6 21.0
Linoleic acid (C18:2n-6) 15.6 18.0
α-Linolenic acid (C18:3n-3) 8.9 1.8
Rumenic acid (c9,t11-CLA) 0.8 0.2
Punicic acid 0.4 0.1

Influence on Endogenous Fatty Acid Profiles in Experimental Models

In a study comparing the effects of different CLNAs and CLA in mice, all supplemented groups showed reduced total PUFA and n-6 PUFA levels in adipose tissue. researchgate.net Conversely, total n-3 PUFA levels were found to increase in the liver and heart. researchgate.net In rats fed pot marigold seeds rich in calendic acid, hepatic lipid content was reduced compared to a control group. nih.gov These findings indicate that the metabolism of this compound actively remodels the lipid composition of various tissues.

Table 2: Selected Fatty Acid Composition (% of Total Fatty Acids) in Adipose Tissue of Mice Fed Different Diets Data adapted from a comparative study on the effects of α-eleostearic acid (α-ESA), punicic acid (PA), and conjugated linoleic acid (CLA). researchgate.net

Fatty Acid Control Diet α-ESA Diet PA Diet CLA Diet
Linoleic acid (18:2n-6) 16.5 11.2 11.1 10.7
Total n-6 PUFA 17.5 12.0 11.9 11.5

Biological Activities and Mechanistic Investigations of Beta Calendic Acid in Vitro and Animal Models

Antiproliferative and Cytotoxic Effects in Cultured Cell Lines

Beta-calendic acid, a conjugated linolenic acid (CLNA) with an all-trans configuration of double bonds (t8, t10, t12-18:3), has demonstrated notable antiproliferative and cytotoxic properties in various cancer cell lines. nih.govniph.go.jp Its efficacy, particularly when compared to its cis-configured isomer, α-calendic acid, highlights the importance of stereochemistry in its biological activity.

In studies involving human colon cancer cells, this compound has shown potent growth-inhibitory effects. scispace.com Research comparing four isomers of conjugated linolenic acid revealed that this compound and β-eleostearic acid, both featuring all-trans conjugated double bonds, induced stronger growth inhibition and more significant DNA fragmentation in Caco-2 cells than their counterparts with a cis double bond, α-calendic acid and α-eleostearic acid. scispace.com This suggests that the all-trans configuration is particularly effective at inducing apoptosis in these cancer cells. niph.go.jp

The cytotoxic mechanism appears to be linked to lipid peroxidation. However, the degree to which this pathway contributes to cell death varies between cell lines. In Caco-2 cells, the cytotoxic impact of this compound was not entirely counteracted by the addition of the antioxidant α-tocopherol. nih.govscispace.com This finding implies that while lipid peroxidation is a factor, this compound may also trigger other signaling pathways to reduce the viability of Caco-2 cells. nih.govscispace.com In contrast, the cytotoxic effect of β-eleostearic acid on DLD-1 colon cancer cells was nullified by the addition of α-tocopherol, indicating a primary dependence on oxidative stress in this cell line. nih.govscispace.com This suggests that distinct metabolic and signal transduction systems within different colon cancer cell lines influence their response to all-trans CLNA isomers. nih.gov While less active than jacaric acid against DLD-1 cells, calendic acid's isomers have shown activity. d-nb.info

Table 1: Effect of this compound on Colon Cancer Cell Viability

Cell Line Compound Observation Source(s)
Caco-2 This compound Exerted stronger growth inhibition and induced more DNA fragmentation compared to α-calendic acid. scispace.com
Caco-2 This compound Cytotoxic effect was not completely suppressed by the antioxidant α-tocopherol. nih.govscispace.com

| DLD-1 | Beta-Eleostearic Acid (related all-trans CLNA) | Cytotoxic effect was lost with the addition of α-tocopherol. | nih.govscispace.com |

This compound has also been shown to be cytotoxic to human choriocarcinoma cells. d-nb.info In the JEG-3 cell line, both this compound and its isomer, α-calendic acid, were found to induce apoptosis and suppress cell invasion. nih.govebi.ac.uk Treatment with these compounds led to a significant increase in oxidative stress within the JEG-3 cells. nih.govebi.ac.uk Again, the beta isomer was reported to be more active in this regard. d-nb.info The research suggests that the induction of apoptosis and inhibition of invasion in these cells are mediated by the activation of oxidative stress pathways. nih.govebi.ac.uk

Research has shown that various conjugated linolenic acids exhibit apoptotic activity against the U-937 human monocytic leukemia cell line. researchgate.net While α-eleostearic, catalpic, and punicic acids demonstrated cytotoxic effects on U-937 cells, calendic acid was found to be much less active in this specific cell line. d-nb.infomdpi.com This indicates a degree of selectivity in the cytotoxic action of different CLNA isomers against various cancer types.

Cellular and Molecular Mechanisms of Action

The anticancer effects of this compound are rooted in its ability to disrupt cellular processes, primarily through the induction of oxidative stress.

A primary mechanism underlying the cytotoxicity of this compound is the induction of lipid peroxidation. researchgate.net This process involves the oxidative degradation of lipids, which can damage cell membranes and trigger cell death pathways. nih.gov The cytotoxic effects of this compound on Caco-2 colon cancer cells are believed to be mediated, at least in part, through this pathway. scispace.com However, the observation that the antioxidant α-tocopherol does not completely block its cytotoxicity in Caco-2 cells suggests that other mechanisms are also at play. nih.govmdpi.com

In human choriocarcinoma JEG-3 cells, treatment with this compound resulted in a significant increase in oxidative stress, as measured by the levels of lipid peroxidation product malondialdehyde (MDA) and glutathione (B108866) (GSH). nih.govebi.ac.ukcitexs.com This oxidative stress was shown to activate the p38MAPK pathway, which in turn led to apoptosis. nih.govebi.ac.uk

Induction of Lipid Peroxidation and Oxidative Stress Pathways

Reactive Oxygen Species (ROS) Generation

The induction of oxidative stress by this compound is directly linked to the generation of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules containing oxygen that can damage DNA, proteins, and lipids within the cell. frontiersin.org In JEG-3 choriocarcinoma cells, treatment with this compound significantly increased the levels of intracellular ROS. nih.govebi.ac.uk The study demonstrated that this increase in ROS is a critical event, leading to the activation of downstream signaling pathways that result in apoptosis. nih.govebi.ac.uk The generation of ROS appears to be an essential component of the lipoapoptosis (apoptosis induced by lipids) mechanism. researchgate.net

Malondialdehyde (MDA) Production

Treatment with this compound has been observed to significantly increase the production of malondialdehyde (MDA) in human choriocarcinoma JEG-3 cells. nih.gov MDA is a well-established biomarker of lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cell damage. nih.govscielo.br The elevated MDA levels indicate that this compound promotes oxidative damage to lipids within these cancer cells. nih.gov

Glutathione (GSH) Modulation

In conjunction with increased lipid peroxidation, this compound treatment also affects the levels of glutathione (GSH) in cancer cells. nih.gov GSH is a critical intracellular antioxidant that plays a vital role in detoxifying ROS and protecting cells from oxidative damage. frontiersin.orgnih.gov Studies have shown that treatment with this compound leads to a significant increase in GSH levels in JEG-3 choriocarcinoma cells. nih.gov This increase is likely a compensatory response by the cells to counteract the heightened oxidative stress induced by the fatty acid.

Modulation of Gene Expression (e.g., downregulation of lcf1 encoding long-chain fatty acyl-CoA synthetase)

This compound has been found to modulate the expression of specific genes involved in fatty acid metabolism. acs.orgresearchgate.netnih.govresearchgate.net One notable example is the downregulation of the lcf1 gene, which encodes for long-chain fatty acyl-CoA synthetase. acs.orgresearchgate.netnih.govresearchgate.net This enzyme is crucial for the activation of long-chain fatty acids, a necessary step for their involvement in various metabolic pathways, including lipid synthesis and beta-oxidation. The downregulation of lcf1 suggests that this compound can interfere with normal fatty acid metabolism in cells, a mechanism that may contribute to its cytotoxic effects on cancer cells. researchgate.net

Activation of Intracellular Signaling Pathways (e.g., p38MAPK phosphorylation)

The biological effects of this compound are also mediated through the activation of specific intracellular signaling pathways. One such pathway involves the p38 mitogen-activated protein kinase (p38MAPK). nih.gov Research has demonstrated that oxidative stress induced by this compound leads to the phosphorylation and subsequent activation of p38MAPK in JEG-3 cells. nih.govebi.ac.uk The p38MAPK pathway is a key signaling cascade that responds to various cellular stressors and is involved in regulating processes such as inflammation, cell differentiation, and apoptosis. frontiersin.orgmdpi.comassaygenie.comjscimedcentral.com

Induction of Programmed Cell Death (e.g., Apoptosis, Ferroptosis) in Cancer Cell Models

A significant outcome of the molecular events triggered by this compound is the induction of programmed cell death in cancer cells. This has been observed in various cancer cell lines, including monocytic leukemia, colon cancer, and choriocarcinoma. researchgate.net

Apoptosis: this compound has been shown to induce apoptosis, a form of programmed cell death characterized by distinct morphological changes such as cell shrinkage and DNA fragmentation. nih.govebi.ac.uk In human choriocarcinoma JEG-3 cells, the induction of apoptosis by this compound is linked to the activation of the p38MAPK pathway. nih.gov This activation leads to an altered Bcl-2/Bax ratio and the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade. nih.govebi.ac.uk

Ferroptosis: More recent studies have highlighted the ability of conjugated linolenic acids, including this compound, to induce ferroptosis, a distinct form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. biorxiv.orgnih.gov This process is particularly relevant in cancer cells that are sensitive to this form of cell death, such as triple-negative breast cancer cells. biorxiv.orgnih.gov this compound is incorporated into cellular lipids, promoting lipid peroxidation and ultimately leading to ferroptotic cell death. nih.gov

Enzyme Modulation and Inhibition

This compound also exhibits the ability to directly interact with and modulate the activity of specific enzymes, particularly those involved in fatty acid metabolism.

Effects on Mammalian Cyclooxygenases (COX-1 and COX-2)

This compound (8E,10E,12E-octadecatrienoic acid) has been investigated for its inhibitory effects on mammalian cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govnih.gov Cyclooxygenases exist in two primary isoforms, COX-1 and COX-2. clevelandclinic.orgscholarsresearchlibrary.com COX-1 is constitutively expressed in many tissues and is involved in housekeeping functions like protecting the stomach lining, while COX-2 is an inducible enzyme, with its expression significantly increasing during inflammatory processes. clevelandclinic.org

A comparative study analyzing the effects of eight different conjugated linolenic acid (cLNA) isomers on COX-1 and COX-2 activity revealed distinct inhibitory profiles. nih.govnih.gov In this research, this compound was tested alongside other cLNAs at a concentration of 10 μM. The results indicated that this compound, like most of the cLNA isomers tested, was a weak inhibitor of COX-2, causing an inhibition of ≤ 30%. nih.govnih.gov In contrast, other cLNA isomers, such as jacaric acid and its 12E isomer, demonstrated strong and specific inhibition of COX-1, with Ki values of approximately 1.7 μM and 1.1 μM, respectively. nih.govnih.gov this compound, however, did not rank among the potent COX-1 inhibitors identified in this study. nih.gov

The findings suggest that this compound is not a potent inhibitor of either COX-1 or COX-2 at the tested concentrations, with particularly low activity against the pro-inflammatory enzyme COX-2. nih.govnih.gov

Table 1: Inhibitory Effects of Selected Conjugated Linolenic Acids (cLNA) on COX-1 and COX-2 Data sourced from a study examining cLNA isomers at a 10 μM concentration. nih.govnih.gov

CompoundTarget EnzymeInhibitionKi (Inhibition Constant)
This compound COX-2≤ 30%Not Reported
Jacaric acidCOX-1~73%~1.7 μM
8Z,10E,12E-C18:3COX-1~80%~1.1 μM

Regulation of Lipid Metabolism in Animal Models: Investigations on Body Fat and Plasma Lipids

The impact of conjugated linolenic acids (CLNAs) on lipid metabolism, including body fat and plasma lipids, has been a subject of investigation in various animal models. scielo.brelsevier.es However, research specifically focused on the beta isomer of calendic acid is limited. Most available studies have either investigated other CLNA isomers or mixtures of them. scielo.brelsevier.es

For instance, a study by Chardigny et al. found that a diet containing alpha-calendic acid (trans-8, trans-10, cis-12-18:3) significantly decreased body fat content in male mice compared to a control diet. elsevier.es Similarly, research by Koba et al. using a mixture of CLNAs in rats concluded that this supplementation led to a reduction in the weight of adipose tissue. scielo.br These studies suggest a potential role for the CLNA class of fatty acids in regulating body fat. scielo.brelsevier.es

Some research indicates that CLNAs may influence plasma lipids by potentially reducing the secretion of apoB-100, a key component of VLDL cholesterol, which could be linked to an increase in the β-oxidation of fatty acids in the liver. elsevier.es This effect is thought to be potentially mediated through the activation of peroxisome proliferator-activated receptor-alpha (PPARα), a major regulator of lipid catabolism. elsevier.esnih.gov

Despite these findings for the broader CLNA group and for the alpha-isomer of calendic acid, there is a lack of specific data from animal models detailing the effects of isolated this compound on body fat accumulation and plasma lipid profiles.

Comparative Research on Beta Calendic Acid with Other Conjugated Linolenic Acid Isomers

Comparative Analysis of Biological Activities (e.g., Antiproliferative, Enzyme Inhibition) Across CLNA Isomers (e.g., Alpha-Calendic Acid, Eleostearic Acids, Punicic Acid, Jacaric Acid, Catalpic Acid)

The biological effects of CLNA isomers, particularly their antiproliferative and enzyme-inhibiting capacities, are highly dependent on their specific geometric and positional isomerism.

Antiproliferative Activities: Studies have shown that the stereochemistry of the conjugated double bonds is a critical determinant of cytotoxic activity against cancer cells. All-trans CLNA isomers, such as beta-calendic acid (8E,10E,12E-18:3) and beta-eleostearic acid (9E,11E,13E-18:3), exhibit stronger growth-inhibitory effects on human colon cancer cell lines like Caco-2 compared to their counterparts containing cis double bonds, such as alpha-calendic acid and alpha-eleostearic acid. cabidigitallibrary.orgmdpi.comnih.gov For instance, the growth inhibition and induction of DNA fragmentation in Caco-2 cells were found to be greater for beta-calendic and beta-eleostearic acids than for their alpha-isomers. nih.gov

While many CLNA isomers induce apoptosis in colorectal cancer cells, the extent of this effect varies. Jacaric acid (8Z,10E,12Z-18:3) has been identified as the most potent inducer of apoptosis among several tested CLNAs in these cell lines. cabidigitallibrary.orgspandidos-publications.com In contrast, another study on SV40-transformed mouse fibroblasts (SV-T2 cells) found that while alpha-eleostearic acid, catalpic acid, and punicic acid were cytotoxic, calendic acid (specifically the 8E,10E,12Z-isomer) did not affect cell growth.

The following table summarizes the comparative antiproliferative effects of various CLNA isomers on different cancer cell lines.

CLNA IsomerChemical StructureCell LineObserved Biological ActivityReference
This compound8E,10E,12E-18:3Caco-2 (Human Colon)Stronger growth inhibition than alpha-calendic acid. cabidigitallibrary.orgmdpi.com
Alpha-Calendic acid8E,10E,12Z-18:3Caco-2 (Human Colon)Weaker growth inhibition than this compound. mdpi.comnih.gov
Beta-Eleostearic acid9E,11E,13E-18:3Caco-2 (Human Colon)Stronger growth inhibition than alpha-eleostearic acid. cabidigitallibrary.orgmdpi.com
Alpha-Eleostearic acid9Z,11E,13E-18:3DLD-1, HT-29, Caco-2 (Human Colon)Strong tumor-growth inhibition and apoptosis induction. nih.gov
Jacaric acid8Z,10E,12Z-18:3Colorectal cancer cell lines, EoL-1 (Human Leukemia)Most potent inducer of apoptosis among tested CLNAs. cabidigitallibrary.orgspandidos-publications.com
Punicic acid9Z,11E,13C-18:3SV-T2 (Mouse Fibroblast)Cytotoxic.
Catalpic acid9T,11T,13C-18:3SV-T2 (Mouse Fibroblast)Cytotoxic.

Enzyme Inhibition: CLNA isomers also show significant and specific inhibitory effects on various enzymes. A study on a bacterial fatty acid dioxygenase, Nostoc 10S-DOX, which is an ancient relative of mammalian cyclooxygenases (COX), revealed potent inhibition by specific CLNAs. This compound and beta-eleostearic acid were identified as the most powerful inhibitors of 10S-DOX, with inhibition constants (Ki) of approximately 125 nM and 49 nM, respectively. nih.govnih.gov

In contrast, when tested against mammalian COX enzymes, the inhibitory profile of CLNA isomers was different. Jacaric acid and its 12E isomer (8Z,10E,12E-18:3) were strong inhibitors of COX-1, with Ki values of about 1.7 µM and 1.1 µM, respectively. nih.govnih.gov However, none of the eight tested CLNA isomers, including this compound, showed significant inhibition of COX-2 at a concentration of 10 µM. nih.govnih.gov This differential inhibition highlights the potential for specific isomers to have targeted anti-inflammatory effects.

The table below provides a comparative overview of the enzyme inhibition by different CLNA isomers.

CLNA IsomerTarget EnzymeInhibition Constant (Ki) / ActivityReference
This compound10S-DOX~125 nM nih.govnih.gov
This compoundCOX-1 / COX-2Weak to no inhibition at 10 µM. nih.govnih.gov
Beta-Eleostearic acid10S-DOX~49 nM (most potent tested). nih.govnih.gov
Jacaric acidCOX-1~1.7 µM (strong inhibition). nih.govnih.gov
8Z,10E,12E-18:3 (Jacaric isomer)COX-1~1.1 µM (strong inhibition). nih.govnih.gov

Differential Mechanisms of Action among CLNA Isomers

The distinct biological activities of CLNA isomers stem from their different mechanisms of action at the cellular level. Key mechanisms investigated include the induction of apoptosis, modulation of lipid peroxidation, and interaction with nuclear receptors.

One of the primary mechanisms for the anticancer effects of CLNAs is the induction of programmed cell death, or apoptosis. scielo.br This is often linked to lipid peroxidation. cabidigitallibrary.org For instance, the cytotoxic effects of alpha-eleostearic acid on breast and colon cancer cells are thought to be dependent on oxidation, as the presence of an antioxidant can negate its growth-inhibitory effects. scielo.brspandidos-publications.com However, the cytotoxicity of all-trans isomers like beta-eleostearic acid and this compound is not completely reversed by antioxidants, suggesting that they may utilize additional, non-peroxidation-dependent pathways to induce cell death. nih.gov

Further investigation into the apoptotic pathway revealed that beta-eleostearic acid was more effective than alpha-eleostearic acid at modulating the expression of key apoptosis-regulating proteins in Caco-2 cells. Specifically, it caused a greater down-regulation of the anti-apoptotic protein Bcl-2 mRNA and a more significant up-regulation of the pro-apoptotic protein Bax mRNA. nih.gov

More recently, studies on other CLNA isomers have revealed alternative cell death pathways. For example, two CLNA isomers derived from Lactobacillus plantarum (c9, t11, c15-CLNA and t9, t11, c15-CLNA) were found to induce pyroptosis, a form of inflammatory cell death, in Caco-2 cells by activating different caspases (caspase-1 and caspase-4/5, respectively), while having no effect on key apoptosis-related proteins. mdpi.comnih.gov This indicates that the specific structure of a CLNA isomer can determine the precise molecular pathway it triggers to inhibit cancer cell growth.

Additionally, some CLNA isomers, such as punicic and alpha-eleostearic acid, are known to act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. elsevier.es Activation of these nuclear receptors can influence gene expression related to lipid metabolism and inflammation, contributing to the anti-obesity and anti-inflammatory effects observed for certain isomers. elsevier.es

Structural Elucidation and Retention Behavior Differences Leading to Isomer Separation in Analytical Methods

The minor differences in the position and geometry of the double bonds in CLNA isomers present a significant analytical challenge, making their separation and identification difficult. jafs.com.pl However, these subtle structural variations also form the basis for their separation using advanced chromatographic techniques.

Gas Chromatography (GC): Capillary GC using highly polar columns, such as those coated with cyanopropyl polysiloxane (e.g., CP-Sil 88 or BPX70), is a fundamental technique for separating fatty acid methyl esters (FAMEs), including CLNA isomers. aocs.org The retention time on these columns is influenced by the chain length, degree of unsaturation, and the geometry (cis/trans) of the double bonds. However, co-elution of some positional and geometric isomers is common, necessitating the use of mass spectrometry (MS) for unambiguous identification. aocs.org Derivatization of fatty acids into 4,4-dimethyloxazoline (DMOX) derivatives is often employed before GC-MS analysis, as the resulting fragmentation patterns clearly indicate the original positions of the double bonds. ocl-journal.org

Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC): This technique is particularly powerful for separating CLNA isomers based on their stereochemistry. nih.gov The silver ions immobilized on the stationary phase interact reversibly with the π-electrons of the double bonds. The strength of this interaction depends on the number, position, and configuration of the double bonds. This allows for the separation of CLNA isomers into distinct groups based on the geometry of their conjugated system, such as trans,trans, cis,trans, and cis,cis configurations. nih.gov Within each of these groups, further separation of positional isomers can often be achieved. ocl-journal.orgnih.gov

Other Advanced Methods: The complexity of CLNA isomer mixtures in natural samples often requires a combination of techniques. Reversed-phase HPLC can be used for initial fractionation before a more detailed analysis by Ag+-HPLC or GC-MS. aocs.org Furthermore, modern techniques like ion mobility spectrometry (IMS) coupled with mass spectrometry offer an additional dimension of separation based on the size, shape, and charge of the ion, providing a powerful tool for resolving structurally similar isomers that may co-elute in traditional chromatographic methods.

Distinct Biosynthetic Pathways and Enzymatic Specificities for Different CLNA Isomers

The remarkable diversity of CLNA isomers found in nature is the result of distinct biosynthetic pathways governed by enzymes with high substrate and product specificity. In plants, CLNAs are synthesized from linoleic acid or α-linolenic acid by a special class of enzymes known as "conjugases." cabidigitallibrary.orgredalyc.org

These conjugases are functionally divergent variants of the FAD2 (fatty acid desaturase 2) enzyme, which typically converts oleic acid into linoleic acid by creating a double bond at the Δ12 position. oup.comusda.gov While canonical FAD2 enzymes are desaturases, these FAD2-like conjugases have evolved to catalyze the formation of conjugated double bond systems.

The enzymatic specificity is strikingly demonstrated by the fact that different plants accumulate a single, specific CLNA isomer. redalyc.org

Calendic acid: In pot marigold (Calendula officinalis), a specific conjugase (CoFac2) acts on linoleic acid to produce calendic acid (8E,10E,12Z-18:3). nih.gov This enzyme is expressed only in the developing seeds, which corresponds with the accumulation of calendic acid in that tissue. nih.gov The mechanism involves the modification of the existing Δ9 cis double bond of linoleic acid. usda.gov

Eleostearic, Punicic, and Catalpic acids: Other conjugases, found in plants like bitter melon (Momordica charantia), pomegranate (Punica granatum), and catalpa (Catalpa ovata), act on the Δ12 cis double bond of the fatty acid precursor. usda.govnih.gov The conjugase from Momordica produces α-eleostearic acid (9Z,11E,13E-18:3), while the enzyme from Punica synthesizes punicic acid (9Z,11E,13C-18:3). nih.gov

Research has shown that subtle changes in the amino acid sequence of these enzymes determine the specific isomer produced. Site-directed mutagenesis studies on the Momordica conjugase revealed that amino acid residues at positions 111 and 115, which are adjacent to a critical histidine box motif, are key determinants in whether the enzyme produces α-eleostearic acid or punicic acid. nih.gov This high degree of enzymatic specificity is responsible for the unique CLNA profiles observed across different plant species.

Advanced Research Perspectives and Future Directions for Beta Calendic Acid

Elucidation of Novel Signaling Pathways and Molecular Targets

Research into the molecular mechanisms of beta-calendic acid has revealed its potent effects on cellular processes, particularly in cancer cells. Studies comparing this compound with its isomers, such as alpha-calendic acid, have been crucial in highlighting its unique bioactivity.

This compound, which possesses an all-trans-conjugated double bond system (t8,t10,t12-18:3), demonstrates stronger growth inhibition and a greater induction of apoptosis (programmed cell death) in human colon cancer cells (Caco-2) compared to its isomers with a cis configuration, like alpha-calendic acid. iiarjournals.orgnih.govcabidigitallibrary.org This suggests that the stereochemistry of the conjugated double bonds is critical to its cytotoxic potency. The pro-apoptotic activity of this compound has also been observed in human prostate cancer cells. nih.govnih.gov

The signaling pathways triggered by this compound appear to differ from those of its alpha-isomer. iiarjournals.orgnih.govscispace.com For instance, the cytotoxic effects of alpha-calendic acid can be nullified by the antioxidant α-tocopherol (a form of Vitamin E), implying a mechanism dependent on lipid peroxidation. nih.govscispace.com In contrast, the cytotoxicity of this compound is not completely counteracted by α-tocopherol, indicating that it may act through additional, non-peroxidative pathways. iiarjournals.orgnih.govscispace.com This points to the existence of distinct molecular targets and signaling cascades for the all-trans isomer. iiarjournals.orgresearchgate.net Further research has implicated the downregulation of the lcf1 gene, which encodes for long-chain fatty acyl-CoA synthetase, as part of its mechanism of action. researchgate.netnih.gov

Future research will likely focus on identifying the specific receptors, enzymes, and transcription factors that mediate the unique effects of this compound. Unraveling these pathways is essential for understanding its full therapeutic potential.

Further Characterization of Structure-Activity Relationships for Specific Biological Effects

The biological activity of conjugated fatty acids is intimately linked to their geometric structure—the arrangement of their double bonds (cis or trans). The study of structure-activity relationships (SAR) for this compound is critical for understanding why it behaves differently from other related fatty acids.

This compound is an all-trans isomer, a structural feature that distinguishes it from the more common α-calendic acid (trans, trans, cis). nih.govscielo.br Research has consistently shown that this all-trans configuration is associated with more potent biological effects. iiarjournals.orgnih.gov Studies comparing various conjugated linolenic acid (CLNA) isomers have found that those with all-trans double bonds, like beta-eleostearic acid and this compound, exert stronger growth-inhibitory and pro-apoptotic effects on cancer cells than their counterparts containing cis double bonds. nih.govscispace.com

The table below summarizes the structural and activity differences between alpha- and this compound based on research findings.

Featureα-Calendic Acidβ-Calendic AcidSource(s)
IUPAC Name (8E,10E,12Z)-octadeca-8,10,12-trienoic acid(8E,10E,12E)-octadeca-8,10,12-trienoic acid hmdb.canih.gov
Double Bond Configuration trans, trans, cistrans, trans, trans nih.govscielo.br
Cytotoxicity in Caco-2 Cells WeakerStronger iiarjournals.orgnih.gov
Apoptosis Induction WeakerStronger iiarjournals.orgnih.gov
Effect of α-Tocopherol Cytotoxicity is lostCytotoxicity is not completely counteracted nih.govscispace.com

Future SAR studies should involve synthesizing and testing a wider range of this compound analogues and derivatives to pinpoint the exact structural motifs responsible for its high potency. Comparing its effects to other CLNAs like jacaric acid and punicic acid could further clarify which double bond positions and configurations are most crucial for specific biological outcomes, such as anti-inflammatory or anti-obesity effects. nih.govelsevier.es

Development of Advanced Analytical Techniques for Comprehensive Metabolomic Profiling

The accurate identification and quantification of this compound within complex biological and plant matrices are essential for research. Because it often co-exists with other isomers like alpha-calendic acid and linoleic acid, sophisticated analytical methods are required for its distinction and analysis. researchgate.netdergipark.org.tr

Several advanced techniques are employed for the analysis of calendic acid and other fatty acid isomers:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for analyzing fatty acid methyl esters (FAMEs). researchgate.net While standard GC can separate FAMEs by chain length and degree of unsaturation, specialized polar capillary columns are necessary to resolve geometric (cis/trans) and positional isomers. rsc.org

Silver Ion Chromatography: This method, often used in conjunction with other techniques like High-Performance Liquid Chromatography (Ag+-HPLC) or Thin-Layer Chromatography (Ag+-TLC), is highly effective for separating unsaturated fatty acid isomers based on the number, position, and geometry of their double bonds. rsc.orgaocs.org

Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS): This powerful technique is used for metabolomic profiling of plant extracts. nih.govresearchgate.net It allows for the sensitive detection and identification of various lipids, including calendic acid isomers, by providing highly accurate mass measurements. nih.govmdpi.com In studies of Calendula species, UPLC-HRMS has been instrumental in analyzing the metabolome of different flower parts and cultivars. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR has been used to identify and characterize complex mixtures of conjugated diene and triene isomers, providing detailed structural information. aocs.org

The table below outlines the primary analytical methods used in the study of this compound.

Analytical TechniqueApplication in this compound ResearchSource(s)
GC-MS Quantification of fatty acid profiles in seed oils, including α- and β-calendic acid content. researchgate.netd-nb.info
UPLC-HRMS Comprehensive metabolomic analysis of Calendula extracts to identify and compare lipid profiles in different tissues. nih.govresearchgate.netmdpi.com
Silver Ion Chromatography (e.g., Ag+-HPLC) Separation of complex mixtures of fatty acid isomers, including conjugated linolenic acids. rsc.orgaocs.org
UV-DAD Spectroscopy Used with LC to discriminate conjugated trienes like calendic acid isomers from non-conjugated isomers based on their characteristic UV absorbance maxima. mdpi.com

Future advancements will likely focus on developing faster, more sensitive, and higher-throughput methods for "lipidomic" analysis. Integrating data from multiple analytical platforms will provide a more complete picture of how this compound and its metabolites are distributed and function within biological systems.

Genetic Engineering Approaches for Tailoring Fatty Acid Profiles in Oilseed Crops and Microorganisms

The industrial potential of calendic acid, particularly as a renewable resource for products like drying oils, has driven research into producing it in high-yield agronomic crops and microorganisms. agbioforum.orgaocs.org Since Calendula officinalis is not a large-scale agricultural crop, genetic engineering offers a promising strategy to transfer its unique fatty acid production capabilities to established oilseeds like soybean or to microbial systems. aocs.orgdgfett.de

The key enzyme responsible for calendic acid synthesis is a specialized fatty acid conjugase, a variant of the FAD2 (fatty acid desaturase 2) enzyme. aocs.orgnih.gov This enzyme uniquely converts linoleic acid into calendic acid. aocs.orgnih.gov

Key developments in this area include:

Expression in Oilseed Crops: Researchers have successfully isolated the fatty acid conjugase gene from Calendula officinalis and expressed it in soybean. agbioforum.orgusda.gov This resulted in the accumulation of calendic acid up to 20-25% of the total seed oil. agbioforum.org However, this is still significantly lower than the levels found in marigold seeds (around 55-60%), indicating metabolic bottlenecks in the transgenic plants. agbioforum.orgusda.gov

Expression in Microorganisms: The fatty acid conjugase gene has also been expressed in yeast, such as Saccharomyces cerevisiae and Schizosaccharomyces pombe. nih.govacs.org In S. pombe, co-expression of the C. officinalis fatty acid conjugase (CoFADX) with a desaturase from Punica granatum (PgFAD2) enabled the production of calendic acid without needing to supplement the growth media with its precursor, linoleic acid. acs.org This demonstrates the potential of using engineered microbes as "cell factories" for producing high-value fatty acids. acs.org

Host OrganismTransgene(s)ResultKey ChallengeSource(s)
Soybean (Glycine max) C. officinalis fatty acid conjugase (CoFADX)Accumulation of ~20-25% calendic acid in seed oil.Yield is lower than in native Calendula (~55-60%). agbioforum.orgusda.gov
Yeast (S. pombe) CoFADX and P. granatum fatty acid desaturase (PgFAD2)Production of calendic acid without external precursor supplementation.Optimizing yield for industrial-scale production. acs.org
Yeast (S. cerevisiae) CoFADXProduction of calendic acid when supplied with exogenous linoleic acid.Efficient channeling of the fatty acid into storage lipids. nih.gov

Exploration of Synergistic or Antagonistic Interactions with Other Bioactive Lipids or Phytochemicals in Complex Matrices

This compound does not exist in isolation in its natural sources or in the diet. It is part of a complex mixture of other fatty acids, lipids, and phytochemicals that can influence its stability, bioavailability, and biological activity. Understanding these interactions is crucial for predicting its effects in real-world applications.

A significant finding is the differential interaction of calendic acid isomers with the antioxidant α-tocopherol. nih.govscispace.com The cytotoxic activities of α-eleostearic and α-calendic acids, which have cis double bonds, are completely abolished in the presence of α-tocopherol. iiarjournals.orgscispace.com This suggests their action is mediated by lipid peroxidation, which the antioxidant can prevent. However, the cytotoxic effects of the all-trans isomers, beta-eleostearic and beta-calendic acids, are not fully counteracted by α-tocopherol. iiarjournals.orgnih.govscispace.com This strongly suggests that this compound has additional mechanisms of action that are independent of oxidation and that it may overcome certain antioxidant defenses within the cell.

While direct studies on the synergistic or antagonistic interactions of this compound with other phytochemicals are limited, the broader context of lipid biochemistry suggests several possibilities for future exploration:

Interaction with other Fatty Acids: The ratio of different fatty acids in a cell membrane or in the diet can influence cellular signaling. It would be valuable to investigate how the presence of omega-3 fatty acids (e.g., alpha-linolenic acid) or other omega-6 fatty acids (e.g., linoleic acid) modulates the downstream effects of this compound.

Future research should employ a matrix-based approach, testing this compound in combination with other relevant bioactive compounds to map out these complex interactions and better understand its function within a broader physiological and dietary context.

Q & A

Q. What mechanistic studies are recommended to elucidate this compound’s role in lipid peroxidation pathways?

  • Methodological Answer : Use isotopic labeling (e.g., deuterated fatty acid substrates) to track reaction intermediates via LC-MS. Kinetic studies under varying pH (4–9) and temperature (25–50°C) can identify rate-limiting steps. Computational modeling (e.g., density functional theory) may predict electron transfer mechanisms in peroxidation .

Q. How should researchers design experiments to evaluate this compound’s interaction with phospholipid bilayers?

  • Methodological Answer : Employ Langmuir-Blodgett troughs to measure surface pressure-area isotherms, varying acyl chain saturation. Fluorescence anisotropy using diphenylhexatriene (DPH) probes can assess membrane fluidity changes. For in vitro models, use liposomes with controlled lipid compositions and monitor permeability via calcein release assays .

Data Contradiction and Validation

Q. What strategies validate this compound’s antioxidant properties when conflicting results exist in literature?

  • Methodological Answer :
  • Standardized Assays : Use the oxygen radical absorbance capacity (ORAC) assay alongside thiobarbituric acid reactive substances (TBARS) to cross-validate results.
  • Cell Culture Models : Compare outcomes in multiple cell lines (e.g., HepG2 vs. Caco-2) to identify cell-specific effects.
  • Dose-Response Curves : Establish linear ranges for antioxidant activity to avoid saturation artifacts .

Experimental Design and Reproducibility

Q. How can researchers ensure reproducibility in this compound’s bioactivity studies?

  • Methodological Answer :
  • Pre-registration : Document protocols on platforms like Open Science Framework before experimentation.
  • Batch Consistency : Characterize each compound batch via GC-MS and HPLC.
  • Negative Controls : Include vehicle-only controls and known antioxidants (e.g., α-tocopherol) for baseline comparisons .

Data Presentation and Peer Review

Q. What data visualization techniques best convey this compound’s dose-dependent effects in manuscripts?

  • Methodological Answer :
  • Dose-Response Curves : Use nonlinear regression models (e.g., sigmoidal fits) with 95% confidence intervals.
  • Heatmaps : Highlight synergistic/antagonistic interactions in multi-variable assays (e.g., antioxidant + pro-oxidant conditions).
  • Supplementary Tables : Provide raw data for critical experiments (e.g., NMR chemical shifts, IC50 values) to facilitate peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.